molecular formula C19H21N5O5S B12920516 9-(Pent-4-yn-1-yl)-8-(3,4,5-trimethoxybenzene-1-sulfonyl)-9H-purin-6-amine CAS No. 827302-66-9

9-(Pent-4-yn-1-yl)-8-(3,4,5-trimethoxybenzene-1-sulfonyl)-9H-purin-6-amine

Cat. No.: B12920516
CAS No.: 827302-66-9
M. Wt: 431.5 g/mol
InChI Key: QCCUXARSTIGMJB-UHFFFAOYSA-N
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Description

9-(Pent-4-yn-1-yl)-8-((3,4,5-trimethoxyphenyl)sulfonyl)-9H-purin-6-amine is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a pent-4-yn-1-yl group and a 3,4,5-trimethoxyphenylsulfonyl group attached to the purine core

Preparation Methods

The synthesis of 9-(Pent-4-yn-1-yl)-8-((3,4,5-trimethoxyphenyl)sulfonyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of the Pent-4-yn-1-yl Group: The pent-4-yn-1-yl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Attachment of the 3,4,5-Trimethoxyphenylsulfonyl Group: This step involves the sulfonylation of the purine core using 3,4,5-trimethoxybenzenesulfonyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

9-(Pent-4-yn-1-yl)-8-((3,4,5-trimethoxyphenyl)sulfonyl)-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

9-(Pent-4-yn-1-yl)-8-((3,4,5-trimethoxyphenyl)sulfonyl)-9H-purin-6-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to biologically active purine derivatives. It may exhibit antiviral, anticancer, or anti-inflammatory properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: Researchers investigate its interactions with biological macromolecules, such as enzymes and receptors, to understand its mechanism of action and potential biological effects.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules or as a functional additive in various industrial processes.

Mechanism of Action

The mechanism of action of 9-(Pent-4-yn-1-yl)-8-((3,4,5-trimethoxyphenyl)sulfonyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Alternatively, it may interact with cellular receptors, triggering a cascade of biochemical events that lead to its observed effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

9-(Pent-4-yn-1-yl)-8-((3,4,5-trimethoxyphenyl)sulfonyl)-9H-purin-6-amine can be compared with other purine derivatives, such as:

    Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.

    Caffeine: A well-known stimulant that acts as an adenosine receptor antagonist.

    Theophylline: A bronchodilator used in the treatment of respiratory diseases, also a purine derivative.

The uniqueness of 9-(Pent-4-yn-1-yl)-8-((3,4,5-trimethoxyphenyl)sulfonyl)-9H-purin-6-amine lies in its specific functional groups, which confer distinct chemical and biological properties compared to other purine derivatives.

Properties

CAS No.

827302-66-9

Molecular Formula

C19H21N5O5S

Molecular Weight

431.5 g/mol

IUPAC Name

9-pent-4-ynyl-8-(3,4,5-trimethoxyphenyl)sulfonylpurin-6-amine

InChI

InChI=1S/C19H21N5O5S/c1-5-6-7-8-24-18-15(17(20)21-11-22-18)23-19(24)30(25,26)12-9-13(27-2)16(29-4)14(10-12)28-3/h1,9-11H,6-8H2,2-4H3,(H2,20,21,22)

InChI Key

QCCUXARSTIGMJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)S(=O)(=O)C2=NC3=C(N=CN=C3N2CCCC#C)N

Origin of Product

United States

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